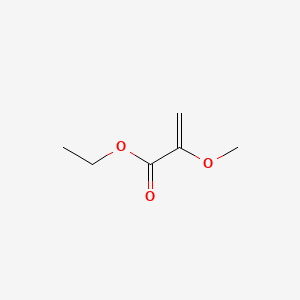
Ethyl 2-methoxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methoxyacrylate is an organic compound with the molecular formula C6H10O3. It is an ester derived from acrylic acid and methanol, characterized by its clear, colorless liquid form. This compound is primarily used in the synthesis of polymers and copolymers, making it a valuable monomer in the production of various materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyacrylate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of ethyl 2-hydroxyisobutyrate with phosphorus pentachloride, resulting in the formation of this compound through a dehydration reaction .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic synthesis from petrochemical feedstocks such as ethylene, propylene, and isobutylene. These processes often utilize acid-base and heterogeneous catalysts for oxidation and hydroformylation .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding acids or aldehydes.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Common substitution reactions involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various esters, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-methoxyacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are essential in creating materials with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research has explored its potential in creating polymers for controlled drug release.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mecanismo De Acción
The mechanism of action of ethyl 2-methoxyacrylate involves its ability to undergo polymerization, forming long chains of repeating units. This process is initiated by free radicals, which can be generated through thermal or photochemical means. The resulting polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .
Comparación Con Compuestos Similares
Methyl methacrylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl acrylate: Lacks the methoxy group, leading to different reactivity and properties.
Butyl methacrylate: Contains a butyl group, resulting in variations in polymer properties.
Uniqueness: Ethyl 2-methoxyacrylate stands out due to its methoxy group, which imparts unique reactivity and properties to the resulting polymers. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .
Propiedades
Número CAS |
36997-05-4 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
ethyl 2-methoxyprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-9-6(7)5(2)8-3/h2,4H2,1,3H3 |
Clave InChI |
CTTOYDHUFQNBDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















